molecular formula C15H24N4O B2577861 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide CAS No. 1797618-85-9

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide

Cat. No. B2577861
CAS RN: 1797618-85-9
M. Wt: 276.384
InChI Key: JIDGGZAYQFIALV-UHFFFAOYSA-N
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Description

“N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound contains a piperidine and a pyrimidine ring, which are common structures in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a piperidine ring, a pyrimidine ring, and a pivalamide group . The exact structure would depend on the positions of these groups in the molecule.

Scientific Research Applications

Arylpiperazine Derivatives

Arylpiperazine derivatives are widely studied for their pharmacological activities, including their roles in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This class of compounds has been clinically applied, demonstrating the importance of their pharmacokinetic properties and potential interactions in therapeutic settings (Caccia, 2007).

Pyrimidine and Piperidine Compounds

Compounds featuring pyrimidine and piperidine structures serve as key intermediates for synthesizing a wide range of heterocycles and natural products. Their utility as versatile synthetic intermediates arises from the combination of ambident nucleophilicity and electrophilicity, facilitating the creation of complex molecular architectures. This reactivity profile underpins their role in developing pharmacologically active molecules and elucidating new synthetic routes for medicinal chemistry applications (Negri, Kascheres, & Kascheres, 2004).

Biocompatibility and Polymer Applications

Research into the biocompatibility of polymers related to polyamides, which share structural motifs with the query compound, highlights their potential in biomedical applications. Polyimides, for instance, exhibit properties suitable for use in hostile environments, including medical fields, due to their robustness and sterilization capability. This line of investigation is essential for developing new materials for medical devices, tissue engineering, and drug delivery systems (Constantin, Aflori, Damian, & Rusu, 2019).

Environmental Applications

The development of nanofiltration membranes using polyamide films, including those derived from piperazine-based monomers, illustrates the environmental applications of these chemical frameworks. These membranes play a critical role in water treatment, desalination, and purification technologies, demonstrating the potential of these compounds in addressing global water scarcity and pollution challenges (Shao et al., 2022).

Mechanism of Action

The mechanism of action of “N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide” is not known. Compounds containing piperidine and pyrimidine rings are found in a variety of pharmaceutical drugs, which have diverse mechanisms of action .

properties

IUPAC Name

2,2-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-15(2,3)14(20)17-11-12-16-8-7-13(18-12)19-9-5-4-6-10-19/h7-8H,4-6,9-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGGZAYQFIALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC=CC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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